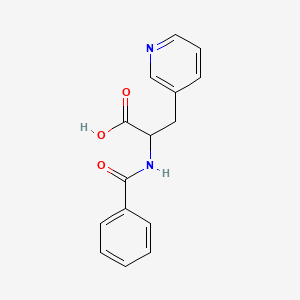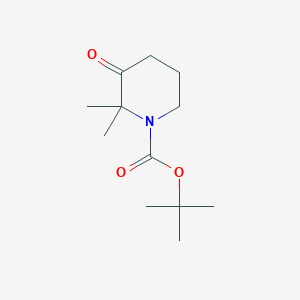![molecular formula C25H22ClN5O4S B2689847 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893786-95-3](/img/structure/B2689847.png)
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H22ClN5O4S and its molecular weight is 523.99. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Adenosine Receptor Selectivity and Antagonism
Derivatives of triazoloquinazoline, similar in structure to the compound , have been shown to exhibit high affinity and selectivity for the human A3 adenosine receptor subtype. Studies have demonstrated that certain modifications to the 5-amino group can enhance selectivity towards the A3 receptor over other receptor subtypes, indicating potential for therapeutic application in diseases where adenosine receptor activity is implicated (Kim, Ji, & Jacobson, 1996).
Antimicrobial and Antitubercular Activities
Compounds structurally related to 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been synthesized and evaluated for their antimicrobial and antitubercular activities. Some derivatives have shown potent activity against Mycobacterium tuberculosis, as well as Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents (Anand, Narasimhan, Pradeep Chandran, & Jayaveera, 2011).
Synthesis and Chemical Properties
Research has focused on synthesizing and studying the chemical properties of triazoloquinazoline derivatives, including the synthesis of metabolites and novel compounds with potential biological activities. These studies contribute to the understanding of the chemical framework of these compounds and their derivatives, opening pathways for further pharmacological exploration (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Potential for Anticancer Activity
The synthesis of novel quinazoline derivatives, including structures analogous to 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and their subsequent evaluation for anticancer activities has been a focus of recent studies. These compounds have shown promise in inhibiting the growth of cancer cell lines, indicating their potential utility in developing new anticancer therapies (Noolvi & Patel, 2013).
Mécanisme D'action
Target of Action
The compound 3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a novel synthetic molecule that has been found to exhibit significant anti-HIV and antibacterial activities
Mode of Action
epidermidis . This suggests that it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death.
Biochemical Pathways
Given its anti-hiv and antibacterial activities, it is likely that the compound interferes with essential biochemical pathways in these organisms, leading to their death .
Result of Action
The result of the action of 3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is the inhibition of the growth of certain bacteria and the HIV virus . This leads to a decrease in the number of these organisms, thereby alleviating the symptoms associated with their presence.
Action Environment
The action environment of 3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is likely to be within the human body, given its anti-HIV and antibacterial activities . Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O4S/c1-34-21-11-8-16(14-22(21)35-2)12-13-27-23-19-15-17(26)9-10-20(19)31-24(28-23)25(29-30-31)36(32,33)18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBZORTWGOINFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[(5-methylthiophene-3-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2689764.png)
![5-tert-butyl-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689767.png)
![ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689768.png)
![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2689771.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2689774.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2689775.png)

![N-(3,4-difluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2689777.png)
![2-(2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrimidin-4-yl)-5-ethoxy-4-ethylphenol](/img/structure/B2689778.png)
![methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2689781.png)



